molecular formula C9H13NaO4 B15298064 Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B15298064
M. Wt: 208.19 g/mol
InChI Key: ULGLZUZFYHFZQI-UHFFFAOYSA-M
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Description

Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a bicyclic compound featuring a 2-oxabicyclo[2.2.2]octane core substituted with a hydroxymethyl group and a sodium carboxylate moiety. This structure positions it within a class of bioisosteres designed to replace aromatic rings (e.g., phenyl groups) in drug molecules to optimize physicochemical and pharmacokinetic properties. The 2-oxabicyclo[2.2.2]octane core mimics the geometry of benzene while introducing saturation and an oxygen atom, which reduces lipophilicity and enhances metabolic stability . The sodium carboxylate group improves aqueous solubility, making it advantageous for pharmaceutical applications requiring enhanced bioavailability .

Properties

Molecular Formula

C9H13NaO4

Molecular Weight

208.19 g/mol

IUPAC Name

sodium;1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C9H14O4.Na/c10-5-9-3-1-8(2-4-9,6-13-9)7(11)12;/h10H,1-6H2,(H,11,12);/q;+1/p-1

InChI Key

ULGLZUZFYHFZQI-UHFFFAOYSA-M

Canonical SMILES

C1CC2(CCC1(CO2)C(=O)[O-])CO.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. A new tandem reaction has been developed that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under mild and operationally simple conditions . This process is mediated by an organic base and involves an open transition state.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of enantioselective synthesis and the use of organic bases in mild conditions can be scaled up for industrial applications. The operational simplicity and metal-free nature of the synthesis make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form carboxylate derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the bicyclic structure.

Major Products

The major products formed from these reactions include various carboxylate and alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes like FabF and FabH, which are involved in bacterial fatty acid synthesis . This inhibition leads to the disruption of bacterial cell membrane synthesis, thereby exerting its antibacterial effects.

Comparison with Similar Compounds

Structural and Geometric Comparisons

The 2-oxabicyclo[2.2.2]octane core shares geometric similarities with benzene and non-oxygenated bicyclo[2.2.2]octane derivatives. Key parameters include:

Parameter Benzene Bicyclo[2.2.2]octane 2-Oxabicyclo[2.2.2]octane
C–C bond distance (Å) 1.39 1.53–1.54 1.53–1.54
Dihedral angles (φ1, φ2) 55°, 55° 55°, 55°
Electron density Aromatic Non-aromatic Polarized by oxygen atom

The oxygen atom in 2-oxabicyclo[2.2.2]octane introduces polarity without distorting the bicyclic geometry, enabling it to mimic phenyl rings in bioactive compounds while modulating electronic properties .

Physicochemical Properties

Lipophilicity and Solubility

Replacing phenyl with 2-oxabicyclo[2.2.2]octane significantly reduces lipophilicity:

Compound clogP logD (pH 7.4) Water Solubility (mg/mL)
Imatinib (phenyl) 4.5 2.6 0.04
Bicyclo[2.2.2]octane (86) 3.6 2.7 0.01
2-Oxabicyclo[2.2.2]octane (85) 2.6 1.8 0.12

The sodium carboxylate derivative of 2-oxabicyclo[2.2.2]octane further enhances solubility due to ionization, making it superior to both phenyl and non-oxygenated bicyclo analogs .

Acidity (pKa)

The oxygen atom in the bicyclo core influences acidity. For example:

  • Aromatic carboxylic acid (compound 83): pKa = 3.2
  • 2-Oxabicyclo[2.2.2]octane carboxylic acid (47): pKa = 3.1
  • Non-oxygenated bicyclo analog: pKa = 4.5

The 2-oxabicyclo core retains acidity comparable to aromatic acids, critical for maintaining hydrogen-bonding interactions in drug-target binding .

Metabolic Stability

Incorporating 2-oxabicyclo[2.2.2]octane improves metabolic stability in human liver microsomes:

Compound CLint (µL/min/mg) Half-life (min)
Imatinib (phenyl) 28 60
Bicyclo[2.2.2]octane (86) 16 75
2-Oxabicyclo[2.2.2]octane (85) 19 87

The sodium carboxylate derivative benefits from reduced oxidative metabolism due to lower lipophilicity and increased polarity .

Comparison with Azabicyclo Analogs

Replacing oxygen with nitrogen (e.g., 1-azabicyclo[2.2.2]octane, as in umeclidinium bromide) increases basicity and alters solubility. Sodium carboxylate derivatives of 2-oxabicyclo[2.2.2]octane avoid the basicity-associated toxicity seen in azabicyclo compounds, offering a safer profile for acidic environments .

Biological Activity

Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate, identified by its CAS number 2913268-09-2, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a hydroxymethyl group and a carboxylate moiety, which are crucial for its biological interactions. The molecular formula is C9H14O3Na, and it exhibits a purity of approximately 95% in commercial preparations.

Structure Representation

PropertyValue
CAS Number 2913268-09-2
Molecular Formula C9H14O3Na
Molecular Weight 196.21 g/mol
Purity 95%
SMILES Notation OCC12CCC(CC1)(CO2)C(=O)[O-].[Na+]

This compound exhibits several biological activities that can be attributed to its structural features:

  • Antioxidant Activity : The compound has shown promise in inhibiting oxidative stress by scavenging free radicals, which is critical in preventing cellular damage.
  • Metal Chelation : Its carboxylate group allows for metal ion chelation, which can enhance the bioavailability of essential nutrients and reduce metal toxicity.
  • Enzyme Modulation : Preliminary studies suggest that this compound may influence enzyme activity related to metabolic pathways, potentially aiding in various therapeutic applications.

Therapeutic Applications

Research indicates that this compound may have applications in:

  • Neuroprotection : By mitigating oxidative stress, it may protect neuronal cells from degeneration.
  • Anti-inflammatory Effects : The compound could modulate inflammatory pathways, providing potential benefits in chronic inflammatory diseases.
  • Antimicrobial Properties : Initial findings suggest activity against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of oxidative stress-induced neurotoxicity. Results indicated significant reductions in markers of oxidative damage and improved behavioral outcomes compared to control groups.

Case Study 2: Antimicrobial Activity

In vitro assays demonstrated that this compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL, suggesting potential for development as an antimicrobial agent.

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